

Spectroscopic data comparison of 2-Hydroxy-6-methoxybenzoic acid from different sources

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Compound of Interest

Compound Name: 2-Hydroxy-6-methoxybenzoic acid

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A Comparative Analysis of Spectroscopic Data for 2-Hydroxy-6-methoxybenzoic Acid

For researchers, scientists, and professionals in drug development, access to reliable and consistent analytical data is paramount. This guide provides a detailed comparison of spectroscopic data for **2-Hydroxy-6-methoxybenzoic acid** (CAS No: 3147-64-6) from various publicly accessible sources. By presenting experimental data in a clear, comparative format, this document aims to facilitate the verification and interpretation of analytical results for this compound.

2-Hydroxy-6-methoxybenzoic acid, also known as 6-methoxysalicylic acid, is a naturally occurring compound that has been isolated from various plant species.^[1] Its structural elucidation and purity assessment rely heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide summarizes and compares the ¹H NMR, ¹³C NMR, IR, and MS data available from prominent databases, providing a valuable resource for quality control and research purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables present a comparison of ¹H and ¹³C NMR data for **2-Hydroxy-6-methoxybenzoic acid** from different sources.

Table 1: ^1H NMR Spectroscopic Data Comparison

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Source
~10 (broad)	s	1H	-COOH	Sigma-Aldrich Co. LLC. [2]
7.93 - 7.95	m	1H	Ar-H	Sigma-Aldrich Co. LLC. [2]
7.03 - 7.05	m	1H	Ar-H	Sigma-Aldrich Co. LLC. [2]
3.84	s	3H	-OCH ₃	Sigma-Aldrich Co. LLC. [2]
6.5 - 7.5	m	3H	Ar-H	W. Robien, Inst. of Org. Chem., Univ. of Vienna

Table 2: ^{13}C NMR Spectroscopic Data Comparison

Chemical Shift (δ) ppm	Assignment	Source
172.6	C=O	W. Robien, Inst. of Org. Chem., Univ. of Vienna
162.3	Ar-C	W. Robien, Inst. of Org. Chem., Univ. of Vienna
134.9	Ar-C	W. Robien, Inst. of Org. Chem., Univ. of Vienna
111.8	Ar-C	W. Robien, Inst. of Org. Chem., Univ. of Vienna
109.8	Ar-C	W. Robien, Inst. of Org. Chem., Univ. of Vienna
101.9	Ar-C	W. Robien, Inst. of Org. Chem., Univ. of Vienna
56.4	-OCH ₃	W. Robien, Inst. of Org. Chem., Univ. of Vienna

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The table below compares the key IR absorption bands for **2-Hydroxy-6-methoxybenzoic acid**.

Table 3: IR Spectroscopic Data Comparison

Wavenumber (cm ⁻¹)	Assignment	Source
2500-3300 (broad)	O-H stretch (carboxylic acid)	Bio-Rad Laboratories, Inc.[2]
2950-3000	C-H stretch (aromatic)	Bio-Rad Laboratories, Inc.[2]
~1700	C=O stretch (carboxylic acid)	Bio-Rad Laboratories, Inc.[2]
~1600	C=C stretch (aromatic)	Bio-Rad Laboratories, Inc.[2]
~1250	C-O stretch (ether)	Bio-Rad Laboratories, Inc.[2]

Mass Spectrometry (MS)

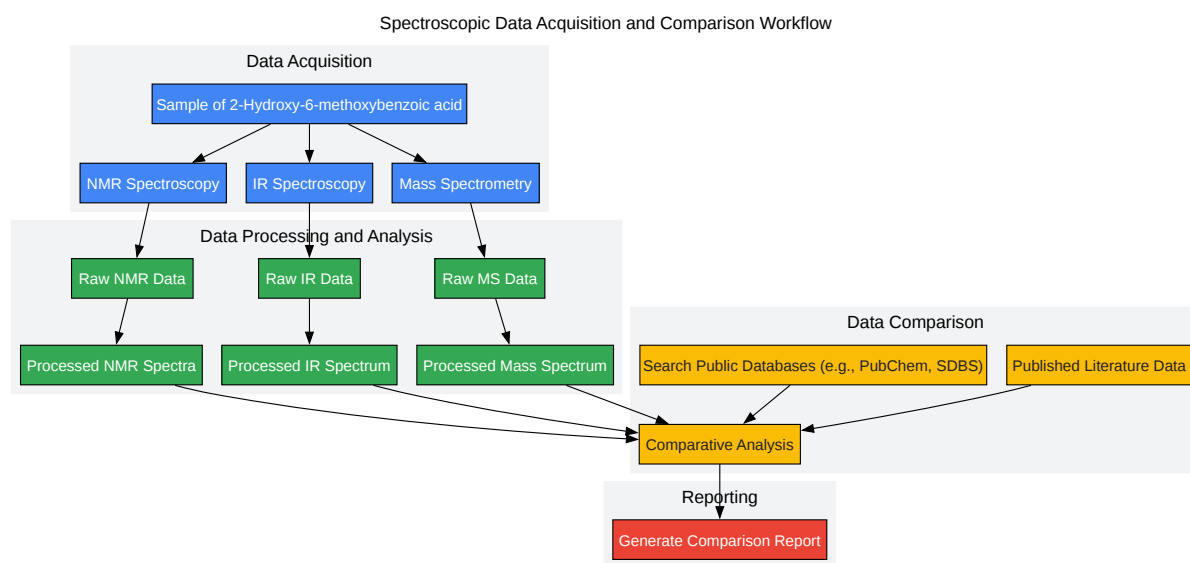
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data Comparison

m/z	Interpretation	Source
168	$[M]^+$ (Molecular Ion)	NIST Mass Spectrometry Data Center ^[2]
153	$[M-CH_3]^+$	NIST Mass Spectrometry Data Center ^[2]
135	$[M-CH_3-H_2O]^+$	NIST Mass Spectrometry Data Center ^[2]
107	$[M-CH_3-H_2O-CO]^+$	NIST Mass Spectrometry Data Center ^[2]

Experimental Workflow and Methodologies

The following diagram illustrates a typical workflow for the acquisition and comparison of spectroscopic data for a chemical compound like **2-Hydroxy-6-methoxybenzoic acid**.



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Caption: Workflow for Spectroscopic Data Analysis.

Experimental Protocols

While specific experimental parameters can vary between laboratories and instruments, the following provides a general overview of the methodologies typically employed for acquiring the spectroscopic data presented in this guide.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Instrument: A high-field NMR spectrometer (e.g., Bruker, Jeol) operating at a proton frequency of 300 MHz or higher.
 - Sample Preparation: The sample is typically dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) at a concentration of 5-25 mg/mL.
 - ^1H NMR: Standard pulse sequences are used to acquire the proton spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
 - ^{13}C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.
- Infrared (IR) Spectroscopy:
 - Instrument: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
 - Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is frequently employed, where the sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond, germanium).^[2] Alternatively, the sample can be prepared as a KBr pellet.
 - Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm^{-1} .
- Mass Spectrometry (MS):
 - Instrument: Various types of mass spectrometers can be used, including Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) systems.

- Ionization: Electron Ionization (EI) is a common technique for volatile compounds, leading to the formation of a molecular ion and characteristic fragment ions.
- Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their mass-to-charge ratio (m/z).

Discussion

The spectroscopic data for **2-Hydroxy-6-methoxybenzoic acid** from the different sources are generally in good agreement. Minor variations in chemical shifts in the NMR spectra can be attributed to differences in solvent, concentration, and instrument calibration. Similarly, slight differences in the peak positions and intensities in the IR spectra can arise from the sample preparation method (e.g., ATR vs. KBr pellet) and instrument resolution. The mass spectral data consistently shows the expected molecular ion and fragmentation pattern, confirming the compound's molecular weight and core structure.

This comparative guide highlights the importance of consulting multiple data sources for the verification of chemical structures. For critical applications, it is always recommended to acquire spectroscopic data in-house under well-defined experimental conditions to ensure the highest level of confidence in the results.

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